molecular formula C25H23N5O3 B4049158 2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4049158
M. Wt: 441.5 g/mol
InChI Key: YTURFRALSGOWRO-UHFFFAOYSA-N
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Description

2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylpiperazine with a nitrophenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other receptors and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively and its potential for further functionalization make it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-27-25(31)21-10-6-5-9-20(21)24(26-27)18-11-12-22(23(17-18)30(32)33)29-15-13-28(14-16-29)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTURFRALSGOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
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2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

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